Cas no 2169579-09-1 (4-(3,6-dihydro-2H-pyran-4-yl)pyridine)

4-(3,6-dihydro-2H-pyran-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 2169579-09-1
- EN300-1586099
-
- インチ: 1S/C10H11NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-3,5-6H,4,7-8H2
- InChIKey: FMVOHERPGKKFKA-UHFFFAOYSA-N
- ほほえんだ: O1CC=C(C2C=CN=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 22.1Ų
4-(3,6-dihydro-2H-pyran-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586099-0.25g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1586099-5000mg |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 5000mg |
$3562.0 | 2023-09-24 | ||
Enamine | EN300-1586099-1.0g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1586099-250mg |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 250mg |
$1131.0 | 2023-09-24 | ||
Enamine | EN300-1586099-2.5g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1586099-0.5g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1586099-10000mg |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 10000mg |
$5283.0 | 2023-09-24 | ||
Enamine | EN300-1586099-0.1g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1586099-5.0g |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1586099-50mg |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine |
2169579-09-1 | 50mg |
$1032.0 | 2023-09-24 |
4-(3,6-dihydro-2H-pyran-4-yl)pyridine 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
4-(3,6-dihydro-2H-pyran-4-yl)pyridineに関する追加情報
Introduction to 4-(3,6-dihydro-2H-pyran-4-yl)pyridine (CAS No. 2169579-09-1)
4-(3,6-dihydro-2H-pyran-4-yl)pyridine, a compound with the chemical identifier CAS No. 2169579-09-1, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecule's integration of a pyridine ring with a 3,6-dihydro-2H-pyran moiety creates a versatile scaffold that has been explored in various synthetic and medicinal chemistry contexts.
The structural composition of 4-(3,6-dihydro-2H-pyran-4-yl)pyridine lends itself to diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of both aromatic and saturated rings within the molecule allows for interactions with multiple biological targets, which is a critical factor in the design of novel therapeutic compounds. Recent studies have highlighted its role in the development of kinase inhibitors, particularly those targeting proteins involved in cancer and inflammatory diseases.
In the realm of academic research, 4-(3,6-dihydro-2H-pyran-4-yl)pyridine has been utilized as a building block for exploring novel pharmacophores. Its ability to modulate enzyme activity and receptor binding has been investigated extensively. For instance, researchers have demonstrated its efficacy in inhibiting Janus kinases (JAKs), which are known to play a pivotal role in immune responses and autoimmune disorders. The compound's mechanism of action involves precise interactions with the ATP-binding pockets of these kinases, thereby disrupting their function.
The synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenations, have been employed to construct the desired framework efficiently. These techniques not only enhance the scalability of production but also allow for the introduction of functional groups that can further tailor the compound's biological activity.
One of the most compelling aspects of 4-(3,6-dihydro-2H-pyran-4-yl)pyridine is its potential in addressing unmet medical needs. Current research indicates that this compound exhibits promising properties as an anti-inflammatory agent, making it a candidate for treating conditions such as rheumatoid arthritis and chronic inflammation. The pyridine ring contributes to its ability to interact with nuclear factor kappa B (NFκB), a transcription factor central to inflammatory processes. By modulating NFκB activity, the compound can reduce pro-inflammatory cytokine production and alleviate symptoms associated with chronic inflammation.
The pharmacokinetic profile of 4-(3,6-dihydro-2H-pyran-4-yl)pyridine is another area of active investigation. Studies have shown that it exhibits favorable solubility and bioavailability when administered orally or intravenously. This property is crucial for developing drugs that can be easily absorbed into systemic circulation and reach target sites effectively. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term safety profile.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like 4-(3,6-dihydro-2H-pyran-4-yl)pyridine. Molecular modeling techniques have been used to predict binding affinities and optimize lead structures before experimental synthesis begins. This approach not only saves time but also reduces costs associated with trial-and-error experimentation. By leveraging these computational tools, researchers can more efficiently identify derivatives with enhanced potency and selectivity.
In conclusion, 4-(3,6-dihydro-2H-pyran-4-yl)pyridine represents a significant contribution to modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development pipelines worldwide.
2169579-09-1 (4-(3,6-dihydro-2H-pyran-4-yl)pyridine) 関連製品
- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)
- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)
- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)